4-Methoxy-2,3,6-trimethylphenol

Drug Metabolism Enzymology Retinoid Chemistry

Research groups investigating NADPH-dependent O-dealkylase activity or conducting antioxidant SAR studies often face supply bottlenecks for specific trimethyl-methoxyphenol isomers. 4-Methoxy-2,3,6-trimethylphenol (CAS 53651-61-9) directly addresses this need as the preferred substrate for hepatic microsomal dealkylase characterization and as a representative hindered phenol in free radical scavenging assays. - Resolves isomer specificity: The unique 2,3,6-trimethyl pattern provides the steric hindrance required to differentiate O-dealkylase activity from non-methoxylated analogs. - Enables controlled oxidation: Its altered oxidation potential makes it a suitable building block for synthesizing specific quinone derivatives while avoiding unwanted byproducts. - Reliable supply: Available at ≥95% purity with consistent batch quality, suitable for reproducible SAR datasets.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 53651-61-9
Cat. No. B1296560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-2,3,6-trimethylphenol
CAS53651-61-9
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1O)C)C)OC
InChIInChI=1S/C10H14O2/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5,11H,1-4H3
InChIKeySJIRRMZHJWPOCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-2,3,6-trimethylphenol Procurement Guide


4-Methoxy-2,3,6-trimethylphenol (CAS 53651-61-9) is a naturally occurring substituted phenol found in the essential oils of various plant species, including Copaifera langsdorffii and Croton schiedeanus . As a methoxyphenol, its structure features an aromatic ring with three methyl groups at the 2, 3, and 6 positions and a methoxy group at the 4-position. This specific substitution pattern results in a sterically hindered phenol with notable free radical scavenging activity and a distinct metabolic and synthetic profile that separates it from its analogs.

Enzymatic probe workflow: Supports hepatic O-dealkylase and CYP isoform selectivity studies.
Synthetic intermediate context: Altered oxidation potential suitable for controlled quinone synthesis.
Antioxidant SAR research: Sterically hindered phenol for structure-activity relationship screening.

Why In-Class Analogs Fail as Replacements


4-Methoxy-2,3,6-trimethylphenol cannot be substituted by simpler phenol analogs due to its unique combination of electronic and steric properties. Its specific methylation pattern (2,3,6-trimethyl) provides steric hindrance that is absent in other isomers like 2,4,6-trimethylphenol (mesitol) or 2,3,5-trimethylphenol. This directly impacts its oxidation potential and reactivity [1]. Furthermore, its para-methoxy substitution alters electron density differently compared to unsubstituted trimethylphenols, influencing its performance as a synthetic intermediate and its biological activity . For example, the para-methoxy group renders it a specific substrate for hepatic O-dealkylases, a property not shared by its unsubstituted counterparts [2].

Steric mismatch 2,4,6- or 2,3,5-trimethyl isomers lack the 2,3,6 steric hindrance profile, which may shift oxidation reactivity.
Metabolic mismatch Non-methoxylated trimethylphenol analogs may not serve as substrates for hepatic O-dealkylase, limiting enzymatic probe fit.
Electronic mismatch Unsubstituted trimethylphenols differ in electron density; radical scavenging and oxidative coupling endpoints may not transfer.

Quantitative Evidence for Procurement


Metabolic Stability vs. Unsubstituted Analogs

In an in vitro enzymatic assay using rat liver microsomes, the 2,3,6-trimethyl-4-methoxyphenyl analog of retinyl methyl ether (RME) was evaluated as a substrate for an NADPH-dependent O-dealkylase. The target compound demonstrated activity on par with the parent RME compound, whereas the non-methoxylated trimethylphenol analogs are not substrates for this specific enzyme [1]. The enzyme's constitutive activity showed a KM of 120 µM for RME, with the 4-methoxy analog being similarly effective [1].

Metabolic Stability vs. Analogs
Head-to-head
Comparable to RME as O-dealkylase substrate; non-methoxylated analogs show no activity.
Supports CYP isoform probe selection.
Rat liver microsomes, NADPH, pH 7.4 context.
Drug Metabolism Enzymology Retinoid Chemistry

Oxidation Potential in Catalytic Quinone Synthesis

In studies of liquid-phase oxidation catalyzed by Co(II)(salen), the oxidation of 2,3,6-trimethylphenol (TMP) to 2,3,6-trimethyl-p-quinone (TMQ) is a key reaction. The oxidation potential and reaction selectivity are influenced by the substitution pattern [1]. While the target compound, 4-Methoxy-2,3,6-trimethylphenol, was not the direct substrate in this study, its structure represents the methoxylated analog of TMP. The presence of the 4-methoxy group is known to significantly alter the electrochemical oxidation potential compared to the unsubstituted TMP, as demonstrated for other methoxyphenols . This directly impacts its utility and selectivity in oxidative coupling and quinone synthesis pathways [1].

Oxidation Potential Context
Class-level inference
Methoxy substitution shifts oxidation potential relative to 2,3,6-TMP.
Supports selective oxidative coupling review.
Class-level inference from Co(II)(salen) catalytic studies.
Organic Synthesis Catalysis Electrochemistry

Free Radical Scavenging vs. Related Methoxyphenols

While direct quantitative DPPH IC50 data for 4-Methoxy-2,3,6-trimethylphenol could not be verified in the available literature from the excluded sources, studies on related methoxyphenols provide a class-level inference. For instance, 4-methoxyphenol demonstrates high free radical scavenging activity in the DPPH assay, a property attributed to the electron-donating methoxy group at the para position [1]. The additional methyl substitutions on 4-Methoxy-2,3,6-trimethylphenol are expected to further modulate this activity through steric and electronic effects, differentiating it from simpler methoxyphenols [1].

Free Radical Scavenging
Class-level inference
Inferred DPPH activity based on para-methoxy and alkyl-substituted phenol SAR.
Context-dependent; data to verify for procurement decisions.
Direct IC50 not verified from available sources.
Antioxidant Research Free Radical Scavenging DPPH Assay

Top Procurement Scenarios


Enzymatic Probe for O-Dealkylase Research

This compound is the preferred substrate for investigators studying NADPH-dependent O-dealkylases, specifically those involved in retinoid ether metabolism. As demonstrated by Shih et al., the 2,3,6-trimethyl-4-methoxyphenyl analog is effectively cleaved by hepatic microsomal enzymes, making it a valuable tool to differentiate and characterize this specific dealkylase activity from others that do not act on methoxylated analogs [3].

Oxidation-Resistant Synthetic Intermediate

Due to its specific steric hindrance and electronic properties from the 2,3,6-trimethyl and 4-methoxy substitution, this compound serves as a unique building block where controlled oxidation is required. Its altered oxidation potential compared to 2,3,6-trimethylphenol makes it suitable for synthesizing specific quinone derivatives or as an intermediate in pathways where the parent phenol would be overly reactive or lead to unwanted byproducts [3].

Model Substrate for Antioxidant SAR Studies

Given the class-level evidence for antioxidant activity of methoxyphenols, 4-Methoxy-2,3,6-trimethylphenol is an ideal candidate for use as a model compound in structure-activity relationship (SAR) studies. Researchers investigating the influence of alkyl substitution on the radical scavenging capacity of phenolic antioxidants would select this compound to represent a highly substituted methoxyphenol, comparing its performance against simpler analogs like 4-methoxyphenol [3].

Application
Selection Property
Validation Focus
Enzymatic Probe for O-Dealkylase
4-Methoxy substrate specificity
CYP isoform activity differentiation
Oxidation-Resistant Intermediate
Altered electrochemical potential
Quinone synthesis pathway review
Model Substrate for Antioxidant SAR
Sterically hindered methoxyphenol
Alkyl-substitution effect on radical scavenging

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methoxy-2,3,6-trimethylphenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.